Pendetide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pendetide is synthesized by conjugating the linker-chelator, glycyl-tyrosyl-(N,E-diethylene triamine pentaacetic acid)-lysine hydrochloride, to the oxidized oligosaccharide component of a monoclonal antibody . The reaction conditions typically involve site-specific conjugation and radiolabeling with a buffered solution of indium-111 chloride .
Industrial Production Methods
The industrial production of this compound involves the preparation of a sterile, nonpyrogenic, virus-free solution. The monoclonal antibody is labeled with indium-111, ensuring that other chemical forms of radioactivity do not exceed 10% of the total radioactivity . The final product is preserved in adequately shielded single-dose containers and stored at controlled room temperature .
Chemical Reactions Analysis
Types of Reactions
Pendetide undergoes various chemical reactions, including chelation, where it binds to metal ions such as indium-111 . This chelation process is crucial for its use in diagnostic imaging.
Common Reagents and Conditions
The common reagents used in the preparation of this compound include glycyl-tyrosyl-(N,E-diethylene triamine pentaacetic acid)-lysine hydrochloride and indium-111 chloride . The reaction conditions involve maintaining a sterile environment and using buffered solutions to ensure the stability of the radiolabeled compound .
Major Products Formed
The major product formed from the chelation reaction is the radiolabeled monoclonal antibody, such as indium-111 capromab this compound or indium-111 satumomab this compound .
Scientific Research Applications
Pendetide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in diagnostic imaging to detect primary or recurrent colorectal and ovarian malignancies . The radiolabeled monoclonal antibodies, such as indium-111 capromab this compound and indium-111 satumomab this compound, selectively bind to tumor-associated antigens, allowing for precise imaging of cancerous tissues .
Mechanism of Action
Pendetide exerts its effects by binding to metal ions, such as indium-111, through its chelating properties . The radiolabeled compound then binds selectively to cell-surface antigens, such as prostate-specific membrane antigen (PSMA) or tumor-associated glycoprotein (TAG)-72, expressed on prostate tissues and tumors . This selective binding allows for the radiodiagnostic detection of cancerous cells and tumors .
Comparison with Similar Compounds
Pendetide is unique due to its specific chelating properties and its ability to form stable complexes with radionuclides. Similar compounds include:
Indium-111 capromab this compound: Used for imaging prostate cancer by targeting PSMA.
Indium-111 satumomab this compound: Used for imaging colorectal and ovarian cancers by targeting TAG-72.
These compounds share similar chelating properties but differ in their target antigens and specific applications in diagnostic imaging.
Properties
CAS No. |
148805-91-8 |
---|---|
Molecular Formula |
C31H47N7O14 |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H47N7O14/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52)/t22-,23-/m0/s1 |
InChI Key |
ZMEWRPBAQVSBBB-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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